molecular formula C18H27N3O4S B5612814 (4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-phenylethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-phenylethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No. B5612814
M. Wt: 381.5 g/mol
InChI Key: FKEZQBOWZAELAQ-SJORKVTESA-N
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Description

This compound belongs to a class of molecules that include various heterocycles, such as pyrazine, thiadiazine, and pyridazine derivatives. These molecules are known for their diverse chemical and biological properties and are subjects of ongoing research.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including cycloadditions and rearrangements. For instance, the synthesis of thiadiazabicyclo[3.1.0]hexene derivatives involves cycloaddition of azides to isothiazole dioxides followed by thermal rearrangements to produce derivatives of 1,2-thiazete dioxide and 1,2,6-thiadiazine dioxide (Clerici et al., 1996).

properties

IUPAC Name

(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-N-(2-phenylethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-12-11-20-9-10-21(17-14-26(23,24)13-16(17)20)18(22)19-8-7-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,19,22)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEZQBOWZAELAQ-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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